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Compound of Interest

Compound Name: K-777

Cat. No.: B3415966 Get Quote

An In-depth Analysis for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of K-777, a potent, orally active, and

irreversible cysteine protease inhibitor. K-777 has garnered significant interest for its

therapeutic potential against parasitic diseases and viral infections, including Chagas disease

and COVID-19. This document details its chemical properties, mechanism of action, and key

experimental findings, presented in a format tailored for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
K-777, also known as K11777, is a di-peptide analog characterized by an electrophilic vinyl-

sulfone moiety, which is crucial for its irreversible inhibitory activity.[1]

Table 1: Chemical and Physical Properties of K-777
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Property Value Reference

Chemical Formula C₃₂H₃₈N₄O₄S [2]

Molecular Weight 574.73 g/mol [2]

CAS Number 233277-99-1 [2]

Appearance Solid [2]

Solubility (25°C) DMSO: 100 mg/mL (ultrasonic) [2]

Mechanism of Action
K-777 functions as a covalent, irreversible inhibitor of cysteine proteases.[1][3] Its primary

targets include cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, and the

human lysosomal cysteine proteases, cathepsin B and cathepsin L.[2][4] The vinyl-sulfone

group of K-777 forms a stable covalent bond with the active site cysteine residue of these

proteases, leading to their inactivation.

The therapeutic efficacy of K-777 stems from the critical roles these proteases play in various

pathologies:

Anti-parasitic Activity: In Trypanosoma cruzi, the causative agent of Chagas disease, cruzain

is essential for parasite replication and evasion of the host immune system.[4] By inhibiting

cruzain, K-777 effectively blocks the parasite's life cycle.

Antiviral Activity: The antiviral activity of K-777, particularly against SARS-CoV-2, is mediated

through the inhibition of host-cell cathepsin L.[3][4] Cathepsin L is responsible for cleaving

the viral spike protein, a necessary step for viral entry into host cells.[3][4] K-777's inhibition

of this host enzyme prevents viral processing and subsequent infection.[3] It is important to

note that K-777 does not inhibit the SARS-CoV-2 cysteine proteases (papain-like and 3CL-

like protease).[3]
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Fig. 1: K-777 Inhibition of SARS-CoV-2 Entry

Quantitative Efficacy Data
The potency of K-777 has been quantified in various in vitro studies. The following tables

summarize key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) against

different targets and viruses.

Table 2: Inhibitory Concentration (IC₅₀) of K-777 Against Specific Enzymes and Viruses
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Target IC₅₀ Reference

CYP3A4 60 nM [2]

SARS-CoV pseudovirus entry 0.68 nM [2][5]

EBOV pseudovirus entry 0.87 nM [2][5]

HCoV-229E pseudovirus entry 1.48 nM [5]

NL63 pseudovirus entry 6.78 nM [5]

MERS-CoV pseudovirus entry 46.12 nM [5]

Nipah pseudovirus entry 0.42 nM [5]

CCL17-induced chemotaxis

(Hut78 cells)
8.9 nM [5]

CCL17 binding (Hut78 cells) 57 nM [5]

Table 3: Effective Concentration (EC₅₀/EC₉₀) of K-777 Against SARS-CoV-2 in Different Cell

Lines

Cell Line EC₅₀ EC₉₀ Reference

Vero E6 < 74 nM - [3]

HeLa/ACE2 4 nM - [1][3]

A549/ACE2 < 80 nM - [3]

Calu-3/2B4 7 nM - [3]

Calu-3 (ATCC) > 10 µM - [3]

Caco-2 - 4.3 µM [3]

Importantly, K-777 demonstrated no toxicity to any of the host cell lines at concentrations of 10-

100 µM.[3]

Experimental Protocols
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This protocol provides a general methodology for assessing the antiviral activity of K-777
against SARS-CoV-2 in various cell lines.

1. Seed host cells (e.g., Vero E6, HeLa/ACE2) in appropriate culture plates.

2. Incubate cells to allow for adherence and growth.

3. Expose cells to SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

4. Immediately treat infected cells with varying concentrations of K-777.

5. Incubate the treated, infected cells for a specified period (e.g., 24-72 hours).

6. Assess viral infectivity by measuring the cytopathic effect (CPE) or viral titer.

7. Determine the EC₅₀ value by plotting the percentage of viral inhibition against the log of K-777 concentration.

Click to download full resolution via product page

Fig. 2: Workflow for SARS-CoV-2 Infectivity Assay

Detailed Steps:
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Cell Culture: Host cell lines such as Vero E6, HeLa cells expressing ACE2 (HeLa/ACE2),

Caco-2, A549 cells expressing ACE2 (A549/ACE2), and Calu-3 cells are cultured in

appropriate media and conditions.[1][3]

Viral Infection: Cells are exposed to SARS-CoV-2.

K-777 Treatment: Immediately following viral exposure, cells are treated with a range of

concentrations of K-777.[1]

Incubation: The treated and infected cells are incubated to allow for viral replication.

Assessment of Infectivity: The extent of viral infection is quantified. This can be done by

observing the cytopathic effect (CPE), which is the structural changes in host cells caused by

viral invasion.[6] For cell lines where CPE is not readily observed, such as Caco-2, viral titer

can be measured.[1]

Data Analysis: The concentration of K-777 that inhibits 50% of the viral effect (EC₅₀) is

calculated from the dose-response curve.

This protocol outlines the use of a propargyl derivative of K-777 to identify its specific

intracellular targets.[1][3]
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1. Synthesize a propargyl derivative of K-777 (K-777 alkyne).

2. Treat host cells (e.g., Vero E6), both infected and uninfected with SARS-CoV-2, with K-777 alkyne.

4. Lyse the cells to release intracellular proteins.

3. As a control, pre-treat a set of cells with unlabeled K-777 before adding K-777 alkyne.

5. Perform a click chemistry reaction to attach a fluorescent tag (e.g., Cy7 azide) to the alkyne group of the probe-bound proteins.

6. Separate the labeled proteins by SDS-PAGE.

7. Visualize the fluorescently labeled proteins using an appropriate imaging system.

8. Identify the labeled protein bands, which represent the intracellular targets of K-777.

Click to download full resolution via product page

Fig. 3: Workflow for Target Identification

Detailed Steps:

Probe Treatment: Vero E6 cells (both uninfected and infected with SARS-CoV-2) are treated

with a propargyl-modified K-777.[1][3] This alkyne-containing probe will covalently bind to its

target cysteine proteases.
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Competitive Inhibition (Control): To confirm specificity, a control group of cells is pre-treated

with an excess of unmodified K-777 before the addition of the probe. This will block the

binding sites, preventing the probe from attaching.[1]

Cell Lysis and Labeling: The cells are lysed, and the proteome is subjected to a click

chemistry reaction with a fluorescent azide tag (e.g., Cy7 azide).[1] This specifically labels

the proteins that have been bound by the K-777 alkyne probe.

Analysis: The labeled proteins are separated by gel electrophoresis and visualized. The

fluorescent bands, which are absent or reduced in the control group, correspond to the

intracellular targets of K-777. Through this method, human cathepsin B and cathepsin L

have been identified as the primary intracellular targets of K-777 in Vero E6 cells.[1][3]

Concluding Remarks
K-777 is a promising therapeutic candidate with a well-defined mechanism of action against

critical cysteine proteases. Its potent in vitro efficacy against Trypanosoma cruzi and a broad

range of viruses, including SARS-CoV-2, highlights its potential for treating infectious diseases.

The lack of significant cytotoxicity at effective concentrations further underscores its favorable

profile. The detailed experimental protocols provided herein offer a foundation for further

research and development of K-777 and related compounds. As K-777 has undergone Phase I

clinical trials, its journey towards potential clinical application is a significant area of ongoing

interest.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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